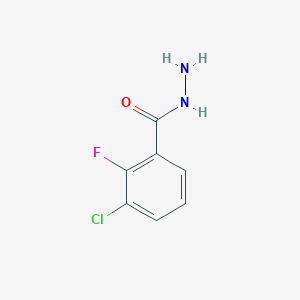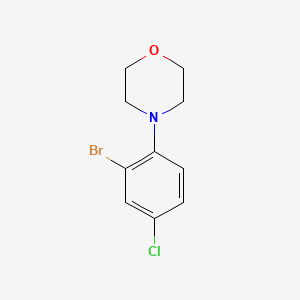
4-(2-Bromo-4-chlorophenyl)morpholine
Descripción general
Descripción
“4-(2-Bromo-4-chlorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrClNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a phenyl ring, which is substituted with bromine and chlorine atoms . The exact structural details may vary depending on the specific conditions and reagents used in the synthesis.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures are known to participate in a variety of chemical reactions. For instance, bromo-chloro phenyl compounds can undergo Suzuki cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their unique structural properties. A comprehensive review by Asif and Imran (2019) highlights the significance of morpholine and pyrans derivatives in pharmacological research. These compounds have been the focus of chemical design efforts aimed at developing diverse pharmacologically active substances. The review elaborates on the methodologies explored for synthesizing morpholine and pyran analogues and their potent pharmacophoric activities, suggesting a wide array of applications in drug development and chemical research (Asif & Imran, 2019).
Environmental and Toxicological Studies
The study of chlorophenols and related compounds like 4-(2-Bromo-4-chlorophenyl)morpholine is crucial for understanding their impact on the environment and their toxicological profiles. Krijgsheld and Gen (1986) assessed the effects of various chlorophenols on aquatic environments, noting moderate toxic effects to aquatic life, which may be significant for fish upon long-term exposure. This research underscores the importance of studying such compounds to evaluate environmental safety and potential risks (Krijgsheld & Gen, 1986).
Applications in Organic Synthesis
In the realm of organic synthesis, the structural features of morpholine derivatives, including those with bromo-chlorophenyl groups, are leveraged for the synthesis of various pharmacologically active compounds. Fu-li Zhang (2012) discussed the synthetic routes of rivaroxaban, highlighting the importance of intermediates like 4-(4-aminophenyl)-3-morpholinone for industrial applications. This insight into synthetic methodologies underscores the relevance of such compounds in the pharmaceutical industry and their role in facilitating the production of therapeutically significant agents (Zhang Fu-li, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromo-4-chlorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHAHONVGMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1380250.png)
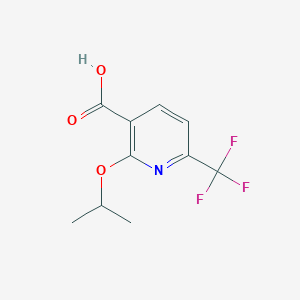
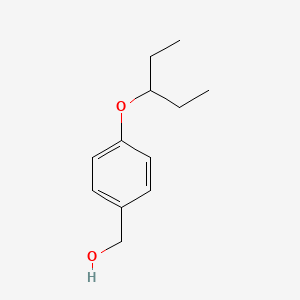
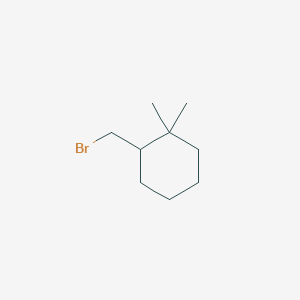
amine](/img/structure/B1380258.png)
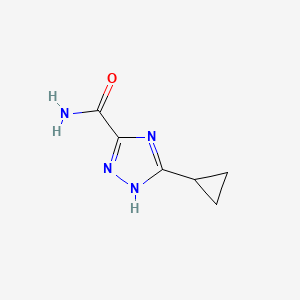

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
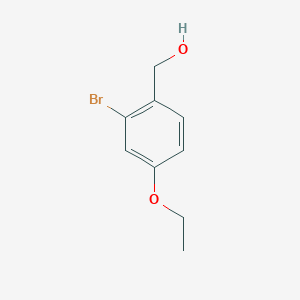
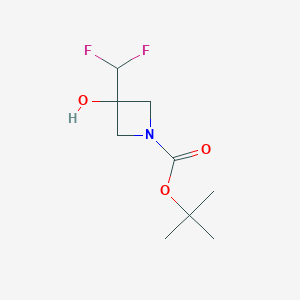
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
